molecular formula C15H22O4S3 B14373151 1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid CAS No. 91374-44-6

1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid

Katalognummer: B14373151
CAS-Nummer: 91374-44-6
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: KKPYFLQFTCCIIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C8H14OS2. It is known for its unique spiro structure, which includes two sulfur atoms and an alcohol group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro[4.5]decan-8-ol typically involves the reaction of cyclohexanone with ethylene sulfide under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, forming the spiro compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes recrystallization and distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dithiaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can react with the sulfur atoms under mild conditions.

Major Products Formed

    Oxidation: Formation of spiro[4.5]decan-8-one.

    Reduction: Formation of 1,4-dithiaspiro[4.5]decan-8,8-diol.

    Substitution: Formation of various substituted spiro compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dithiaspiro[4.5]decan-8-ol is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Dithiaspiro[4.5]decan-8-ol involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The sulfur atoms can form covalent bonds with nucleophilic residues, altering the function of the target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiro structure but with oxygen atoms instead of sulfur.

    1,4-Dithiaspiro[4.5]decan-8-one: Similar structure but with a ketone group instead of an alcohol.

Uniqueness

1,4-Dithiaspiro[4.5]decan-8-ol is unique due to its sulfur-containing spiro structure, which imparts distinctive chemical reactivity and biological activity. The presence of sulfur atoms allows for unique interactions with biological molecules, making it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

91374-44-6

Molekularformel

C15H22O4S3

Molekulargewicht

362.5 g/mol

IUPAC-Name

1,4-dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H14OS2.C7H8O3S/c9-7-1-3-8(4-2-7)10-5-6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,1-6H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

KKPYFLQFTCCIIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC1O)SCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.